Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)-
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Overview
Description
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrido-pyrimidine core structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrido(2,3-d)pyrimidin-4(3H)-one derivatives
- Morpholine-containing heterocycles
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)- stands out due to its unique combination of a pyrido-pyrimidine core and a morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88350-70-3 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O2/c17-12-10-2-1-3-13-11(10)14-8-16(12)9-15-4-6-18-7-5-15/h1-3,8H,4-7,9H2 |
InChI Key |
BOASNWJBTPXOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C=NC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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